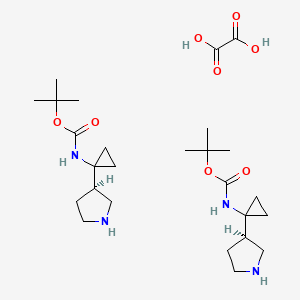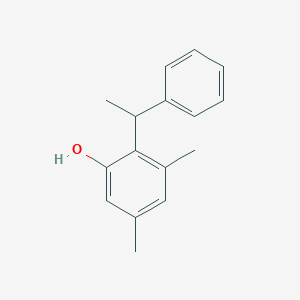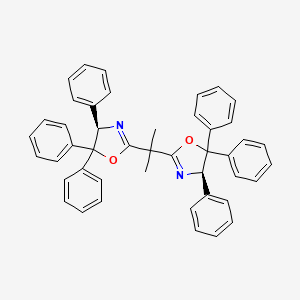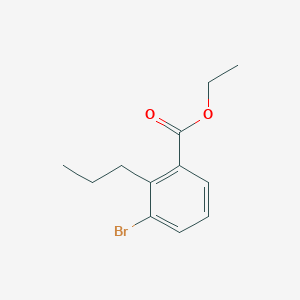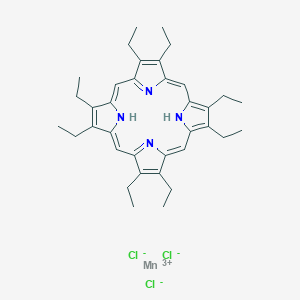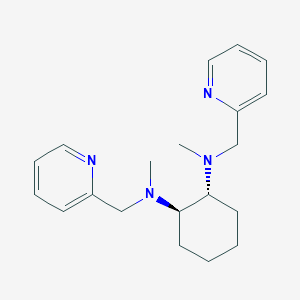![molecular formula C6H3BrN2O B13660417 3-Bromoisoxazolo[4,5-b]pyridine](/img/structure/B13660417.png)
3-Bromoisoxazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoisoxazolo[4,5-b]pyridine is a heterocyclic compound that features a bromine atom attached to the third position of an isoxazolo[4,5-b]pyridine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoxazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the use of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group, which undergoes cyclization under the action of sodium hydride in dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromoisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) in dimethylformamide (DMF) are commonly used for substitution reactions.
Cyclization: Cyclization reactions often require specific catalysts and solvents to facilitate the formation of the desired ring structures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazolo[4,5-b]pyridine derivatives, while cyclization reactions can produce polycyclic heteroarenes .
Wissenschaftliche Forschungsanwendungen
3-Bromoisoxazolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial, anticancer, and antiproliferative agent.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromoisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Inhibition of Cytochrome P450 CYP17: The compound inhibits the activity of cytochrome P450 CYP17, thereby affecting the biosynthesis of steroid hormones.
Anticancer Activity: The compound’s anticancer properties are attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
3-Bromoisoxazolo[4,5-b]pyridine can be compared with other similar heterocyclic compounds, such as:
Isoxazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-b]pyridines: These compounds also feature a fused heterocyclic ring system and have been studied for their diverse biological activities.
Uniqueness: The presence of the bromine atom at the third position of the isoxazolo[4,5-b]pyridine ring imparts unique reactivity and potential for further functionalization, distinguishing it from other related compounds .
Eigenschaften
Molekularformel |
C6H3BrN2O |
|---|---|
Molekulargewicht |
199.00 g/mol |
IUPAC-Name |
3-bromo-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H |
InChI-Schlüssel |
SYXDHDGHNUKXMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=NO2)Br)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3AR,8aS)-2-(4,6-diphenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B13660340.png)
![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
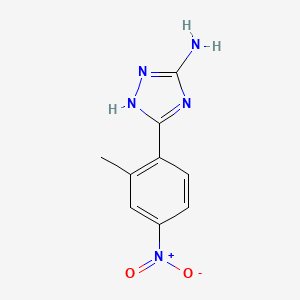
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660348.png)
